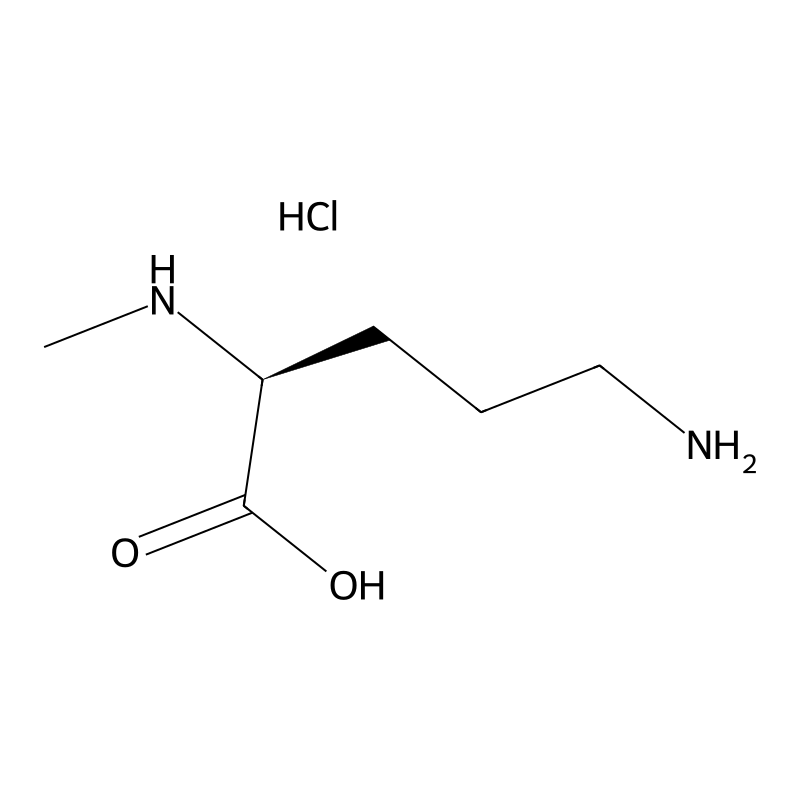

N-alpha-Methyl-L-ornithine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Arginine Deficiency

L-arginine is another amino acid that plays a role in various biological processes. In some cases, individuals may suffer from a deficiency in arginine biosynthesis. Studies have investigated L-NMOL as a potential alternative substrate for enzymes that normally utilize L-arginine. The rationale is that the methylation of L-ornithine may not significantly hinder its ability to be used in these pathways [1].

Source

1: "N alpha-methyl-L-ornithine: a potential substitute for L-arginine in biological systems"

Liver Function and Ammonia Detoxification

The liver plays a crucial role in detoxifying ammonia, a waste product generated during protein metabolism. L-ornithine is a precursor in the urea cycle, the primary pathway for ammonia detoxification in the body. Studies suggest that L-NMOL may stimulate the urea cycle and improve ammonia detoxification, potentially benefiting patients with liver cirrhosis [2].

Source

2: "N-alpha-methyl-L-ornithine improves hyperammonemia in patients with liver cirrhosis"

Athletic Performance and Muscle Recovery

Source

3: "Effects of L-arginine supplementation on resting blood pressure and endothelium-dependent vasodilation in healthy young adults"

N-alpha-Methyl-L-ornithine hydrochloride is a derivative of the amino acid ornithine, characterized by the methylation at the alpha position of its molecular structure. This compound is primarily recognized for its function as an inhibitor of nitric oxide synthase, an enzyme critical in the production of nitric oxide from L-arginine. Nitric oxide plays a significant role in various physiological processes, including vasodilation and neurotransmission. The chemical formula for N-alpha-Methyl-L-ornithine hydrochloride is CHNO with a molar mass of approximately 146.19 g/mol .

- Oxidation: This compound can be oxidized to yield corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Under reduction conditions, it can revert to its parent compound, L-ornithine, using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The amino group can participate in substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, leading to diverse substituted derivatives.

Major Products Formed- Oxidation: Oxo derivatives of N-alpha-Methyl-L-ornithine.

- Reduction: L-ornithine.

- Substitution: Various substituted derivatives depending on the electrophile used.

The primary biological activity of N-alpha-Methyl-L-ornithine hydrochloride is its role as an inhibitor of nitric oxide synthase. By competitively binding to the active site of the enzyme, it prevents the conversion of L-arginine into nitric oxide. This inhibition is particularly significant in macrophages, where nitric oxide is involved in immune responses and inflammation regulation. Research indicates that this compound may have therapeutic potential in conditions characterized by dysregulated nitric oxide production, such as certain cardiovascular diseases and inflammatory disorders.

The synthesis of N-alpha-Methyl-L-ornithine hydrochloride typically involves the methylation of L-ornithine using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. The process can be scaled for industrial production using large reactors and continuous flow systems to enhance efficiency. Purification methods such as crystallization or chromatography are employed to achieve high purity levels suitable for research and pharmaceutical applications.

N-alpha-Methyl-L-ornithine hydrochloride has various applications across multiple fields:

- Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

- Biology: The compound is extensively studied for its inhibitory effects on nitric oxide synthase, contributing to research on physiological processes.

- Medicine: Investigated for potential therapeutic applications in conditions with altered nitric oxide levels, including cardiovascular diseases and inflammatory conditions.

- Industry: Utilized in the synthesis of specialized chemicals and pharmaceuticals.

Research has shown that N-alpha-Methyl-L-ornithine hydrochloride interacts with various biological pathways through its inhibition of nitric oxide synthase. These interactions can influence numerous physiological processes, including immune response modulation and vascular function. Studies focusing on its pharmacokinetics and pharmacodynamics are essential for understanding its therapeutic potential and safety profile in clinical settings.

Several compounds share structural or functional characteristics with N-alpha-Methyl-L-ornithine hydrochloride, particularly regarding their roles as nitric oxide synthase inhibitors:

| Compound Name | Description | Unique Features |

|---|---|---|

| N-iminoethyl-L-ornithine | Another inhibitor of nitric oxide synthase | Different structural modifications affecting potency |

| NG-monomethyl-L-arginine | Similar compound inhibiting nitric oxide synthase | Structural similarity but distinct pharmacological effects |

| NG-nitro-L-arginine | Inhibits nitric oxide synthase with different potency | Nitro group introduces unique reactivity |

Uniqueness

N-alpha-Methyl-L-ornithine hydrochloride's specificity arises from its unique methylation at the alpha position, which distinguishes it from other similar compounds. This modification enhances its ability to selectively inhibit nitric oxide synthase, providing targeted therapeutic applications that may not be achievable with other inhibitors.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

GHS Hazard Statements

Pictograms

Irritant